Ethyl 3-methylbenzimidate hydrochloride
Overview
Description
Ethyl 3-methylbenzimidate hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility. The compound is known for its role in the formation of various derivatives and its application in different chemical reactions.
Scientific Research Applications
Ethyl 3-methylbenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of peptides and proteins, particularly in the formation of imidate analogs.
Medicine: It is used in the development of pharmaceutical compounds and as a reagent in drug discovery.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
Mode of Action
It’s known that benzimidate compounds can act as intermediates in organic synthesis .
Biochemical Pathways
It has been used in the synthesis of chiral phenyldihydroimidazole derivatives and acetimidate analogs .
Pharmacokinetics
As a research chemical, it’s primarily used in laboratory settings for synthetic purposes .
Result of Action
It’s known to be used in the synthesis of other compounds, indicating its role as a reactant in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-methylbenzimidate hydrochloride can be synthesized through several methods. One common approach involves the reaction of m-tolunitrile with ethanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylbenzimidate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidate derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
The major products formed from these reactions include various benzimidate derivatives, amine derivatives, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzimidate hydrochloride
- Ethyl benzimidate
- Benzimidate derivatives
Uniqueness
Ethyl 3-methylbenzimidate hydrochloride is unique due to its specific reactivity profile and the presence of the ethyl group, which can influence the compound’s reactivity and the types of reactions it undergoes. Compared to similar compounds, it offers distinct advantages in certain synthetic applications and modifications .
Properties
IUPAC Name |
ethyl 3-methylbenzenecarboximidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-5-8(2)7-9;/h4-7,11H,3H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNVYEHEQAUNGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC(=C1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620384 | |
Record name | Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54998-35-5 | |
Record name | Ethyl 3-methylbenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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